molecular formula C16H23N5O4 B589833 N 6-Cyclohexyladenosine-[2,8-3H] CAS No. 151362-69-5

N 6-Cyclohexyladenosine-[2,8-3H]

Cat. No.: B589833
CAS No.: 151362-69-5
M. Wt: 353.407
InChI Key: SZBULDQSDUXAPJ-OEFUQVRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Adenosine (B11128) Receptor Subtypes (A1, A2A, A2B, A3) in Biological Systems

Adenosine, a naturally occurring purine (B94841) nucleoside, exerts its diverse physiological effects by binding to four distinct G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. wikipedia.orgmultispaninc.comontosight.aisigmaaldrich.com These receptors are encoded by different genes and exhibit unique tissue distribution and signaling pathways, leading to a wide range of biological responses. wikipedia.org

The A1 adenosine receptor is predominantly found in the brain, heart, and kidney. multispaninc.comontosight.ai Its activation is often associated with inhibitory effects, such as slowing of the heart rate and neuroprotection. wikipedia.orgontosight.ai In the brain, A1 receptors play a role in regulating the release of various neurotransmitters. wikipedia.org

The A2A adenosine receptor is also present in the brain, as well as in immune cells and platelets. wikipedia.orgmultispaninc.com In contrast to the A1 receptor, A2A receptor activation is typically stimulatory. It is involved in the regulation of blood flow, inflammation, and neurotransmission. wikipedia.org

The A2B adenosine receptor is more ubiquitously expressed, with notable presence in the intestine and lungs. multispaninc.com It is generally activated by higher concentrations of adenosine and is implicated in inflammatory processes. wikipedia.orgmultispaninc.com

The A3 adenosine receptor is found in various tissues, including the heart, lungs, and immune cells. multispaninc.comontosight.ai Its functions are complex and can be both pro- and anti-inflammatory depending on the context. sigmaaldrich.com

The distinct pharmacological profiles and tissue localizations of these receptor subtypes make them attractive targets for therapeutic intervention in a variety of diseases. sigmaaldrich.comnih.gov

Significance of Radiolabeled Ligands in Receptor Characterization

Radiolabeled ligands, or radioligands, are indispensable tools in pharmacology and neuroscience for studying receptors. nih.govwikipedia.org These are molecules, such as drugs or endogenous ligands, that have been tagged with a radioactive isotope, like tritium (B154650) (3H). wikipedia.org This radioactive tag allows for the sensitive and quantitative detection of the ligand's binding to its target receptor. nih.govsci-hub.se

The use of radioligands in receptor binding assays provides crucial information about:

Receptor Affinity (Kd): This measures the strength of the interaction between a ligand and a receptor. A lower Kd value indicates a higher affinity. nih.gov

Receptor Density (Bmax): This determines the total number of receptors present in a given tissue or cell preparation. nih.govsci-hub.se

Pharmacological Specificity: By using various unlabeled compounds to compete with the radioligand for binding, researchers can determine the selectivity of the receptor for different drugs and endogenous molecules. nih.gov

Anatomical Distribution: Through a technique called autoradiography, the precise location of receptors within tissues and organs can be visualized. nih.gov

These studies are fundamental for understanding receptor function, identifying new drug targets, and screening potential therapeutic compounds. nih.govrevvity.com

N 6-Cyclohexyladenosine-[2,8-3H] as a High-Affinity Probe for Adenosine A1 Receptors

N 6-Cyclohexyladenosine (CHA) is a potent and selective agonist for the adenosine A1 receptor. tocris.comrndsystems.com When radiolabeled with tritium at the 2 and 8 positions of the purine ring, it becomes N 6-Cyclohexyladenosine-[2,8-3H] , a high-affinity radioligand that is widely used to study A1 receptors. nih.govnih.gov

The high affinity of [3H]CHA for the A1 receptor allows for its use at very low concentrations, minimizing non-specific binding and providing a clear signal for the target receptor. nih.gov Studies have shown that the binding of [3H]CHA is specific to A1 receptors, as demonstrated by its displacement by other known A1-selective compounds. nih.gov

Key Research Findings:

Binding studies using N 6-Cyclohexyladenosine-[2,8-3H] have provided valuable insights into the properties of the A1 adenosine receptor. For instance, in bovine brain membranes, [3H]CHA exhibits a very high affinity, with a dissociation constant (Kd) of 0.7 nM. tocris.comnih.gov In human cerebral cortex, the Kd for cyclohexyladenosine binding was determined to be 5 nM. nih.gov

Competition binding assays, where other compounds are used to displace [3H]CHA, have helped to establish the pharmacological profile of the A1 receptor. These experiments have confirmed the high affinity of various agonists and the lower affinity of antagonists for this receptor subtype. nih.govpnas.org

The table below summarizes key binding parameters of N 6-Cyclohexyladenosine-[2,8-3H] and related ligands from various research studies.

LigandPreparationKd (nM)Bmax (pmol/mg protein)Reference
N 6-[adenine-2,8-3H]cyclohexyladenosineHuman brain cortical membranes50.35 nih.gov
N 6-cyclohexyl[3H]adenosineBovine brain membranes0.7- nih.gov
N 6-cyclohexyl[3H]adenosineGuinea pig brain6- nih.gov

The use of N 6-Cyclohexyladenosine-[2,8-3H] has been instrumental in defining the characteristics of the A1 adenosine receptor, paving the way for a deeper understanding of its physiological roles and its potential as a therapeutic target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S,5R)-2-[6-(cyclohexylamino)-2,8-ditritiopurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O4/c22-6-10-12(23)13(24)16(25-10)21-8-19-11-14(17-7-18-15(11)21)20-9-4-2-1-3-5-9/h7-10,12-13,16,22-24H,1-6H2,(H,17,18,20)/t10-,12-,13-,16-/m1/s1/i7T,8T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBULDQSDUXAPJ-OEFUQVRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=NC(=C2C(=N1)N(C(=N2)[3H])[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Quantitative Radioligand Binding Assays of N 6 Cyclohexyladenosine 2,8 3h

Assessment of Adenosine (B11128) A1 Receptor Affinity and Selectivity

N 6-Cyclohexyladenosine-[2,8-3H] ([3H]CHA) is a high-affinity agonist radioligand predominantly used to characterize adenosine A1 receptors. Its favorable binding properties allow for detailed investigation of receptor distribution, affinity, and interaction with other pharmacological agents.

Equilibrium Binding Parameters (Kd, Bmax) in Various Tissues and Species

The equilibrium dissociation constant (Kd), a measure of a radioligand's affinity for a receptor, and the maximum binding capacity (Bmax), which indicates the density of receptors in a given tissue, have been determined for [3H]CHA across different biological preparations.

In rat brain membranes, specifically the caudate-putamen complex, [3H]CHA exhibits a high affinity with a Kd value of approximately 2.50 nM and a Bmax of 458 fmol/mg protein nih.gov. Studies on bovine and guinea pig brain membranes have also demonstrated high-affinity binding, with Kd values of 0.7 nM and 6 nM, respectively rndsystems.comtocris.comnih.govnih.gov. These findings underscore the utility of [3H]CHA for labeling A1 adenosine receptors in the central nervous system of various species.

Table 1: Equilibrium Binding Parameters of N 6-Cyclohexyladenosine-[2,8-3H]

Tissue/Species Kd (nM) Bmax (fmol/mg protein)
Rat Striatum 2.50 ± 0.39 458 ± 51
Bovine Brain 0.7 Not Specified
Guinea Pig Brain 6 Not Specified

Competitive Binding Studies with Agonists and Antagonists

Competitive binding assays using [3H]CHA are instrumental in determining the affinity and potency of unlabeled compounds that target adenosine receptors.

The potency of various adenosine receptor agonists has been characterized by their ability to displace [3H]CHA from A1 receptors. The order of potency for agonists at the high-affinity binding site is typically CHA ≥ R-PIA > NECA > S-PIA, which is characteristic of the A1 adenosine receptor nih.gov. For instance, 2-Chloro-N6-cyclopentyladenosine (CCPA) inhibits the binding of [3H]PIA (a structurally similar A1 agonist) to rat brain membranes with a Ki value of 0.4 nM semanticscholar.orgd-nb.info. The non-selective agonist 5'-N-ethylcarboxamidoadenosine (NECA) also displaces [3H]CHA binding, albeit with lower potency compared to A1-selective agonists nih.gov.

The affinities of various antagonists for the A1 adenosine receptor have been determined through their competition with [3H]CHA binding. Xanthine (B1682287) derivatives are a prominent class of adenosine receptor antagonists. For example, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is a potent and selective A1 antagonist nih.govd-nb.info. Structure-activity relationship studies have shown that modifications to the xanthine structure, such as 1,3-dipropyl substitutions and the addition of an 8-phenyl group, can significantly enhance antagonist potency at A1 receptors, as measured by their ability to inhibit [3H]CHA binding nih.gov. In bovine brain, the antagonist 1,3-diethyl-8-phenylxanthine (B14048) ([3H]DPX) binds to the same A1 receptors as [3H]CHA with a Kd of 5 nM nih.govnih.gov.

The high selectivity of N 6-Cyclohexyladenosine for the A1 receptor subtype makes [3H]CHA an excellent tool for distinguishing A1 receptors from other adenosine receptor subtypes (A2A, A2B, and A3). Competitive binding studies demonstrate that the potencies of various nucleosides and xanthines in competing for [3H]CHA binding sites are consistent with an exclusive interaction with A1 receptors nih.govnih.gov. For example, CCPA, a potent A1 agonist, displays an almost 10,000-fold selectivity for A1 receptors over A2A receptors in binding assays d-nb.info. While [3H]CHA binds with high affinity to A1 receptors, its affinity for A2A, A2B, and A3 receptors is significantly lower nih.gov. This selectivity is crucial for the specific investigation of A1 receptor pharmacology. In some experimental paradigms, A1 receptors can be selectively blocked with an antagonist like DPCPX to unmask lower-affinity binding sites for [3H]CHA, which may represent other receptor subtypes such as the A3 receptor nih.gov.

Table 2: Competitive Binding Affinities at A1 Receptors (Displacement of [3H]CHA or similar A1 radioligand)

Compound Compound Type Ki (nM)
2-Chloro-N6-cyclopentyladenosine (CCPA) Agonist 0.4
N6-cyclopentyladenosine (CPA) Agonist 0.8
1,3-dipropyl-8-(2-amino-4-chlorophenyl) xanthine Antagonist 0.022
1,3-diethyl-8-phenylxanthine (DPX) Antagonist 5
2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) Antagonist 4800

Kinetic Analysis of N 6-Cyclohexyladenosine-[2,8-3H] Binding

The kinetic properties of [3H]CHA binding to adenosine A1 receptors reveal a slow association and dissociation rate. The dissociation half-life (t1/2) for [3H]CHA from brain membranes is approximately 60 minutes nih.govnih.gov. This slow kinetic profile is characteristic of high-affinity agonist binding and contrasts with the more rapid kinetics of antagonist binding, such as that of [3H]DPX, which has a dissociation t1/2 of about 1 minute nih.govnih.gov. These kinetic parameters are important considerations for the design and interpretation of radioligand binding assays.

Association and Dissociation Rate Constants

The binding of [3H]CHA to A1 adenosine receptors is characterized by slow kinetics. Studies have revealed a dissociation half-life (t1/2) of approximately 60 minutes, indicating a slow rate of unbinding from the receptor pnas.orgnih.gov. This prolonged interaction is a hallmark of high-affinity ligands. While a precise association rate constant (k_on) is not extensively reported, the slow dissociation rate contributes significantly to the high affinity of this radioligand. The equilibrium dissociation constant (Kd) for [3H]CHA has been determined to be in the low nanomolar range, with values of 0.7 nM in bovine brain and 6 nM in guinea pig brain membranes, further highlighting its potent binding characteristics rndsystems.com. In rat striatum, the Kd value was found to be 2.50 ± 0.39 nM nih.gov.

Influence of Temperature on Binding Kinetics

Temperature plays a crucial role in the binding kinetics of [3H]CHA. Research has demonstrated that the binding of [3H]CHA is significantly higher at 25°C compared to 0°C, suggesting an endothermic binding process pnas.orgnih.gov. Thermodynamic analyses of agonist binding to A1 adenosine receptors, using [3H]CHA, have revealed that the interaction is predominantly entropy-driven epa.gov.

Thermodynamic parameters for the binding of various adenosine A1 receptor agonists have been determined through affinity measurements at different temperatures (0, 10, 20, 25, and 30°C) nih.gov. For agonists, the change in enthalpy (ΔHθ) was found to be in the range of 18.7 to 52.5 kJ/mol, while the change in entropy (ΔSθ) ranged from 203.9 to 355.5 J/K/mol epa.gov. This positive entropy change indicates that the binding process is associated with an increase in disorder, which could be due to the displacement of water molecules from the binding site. The affinity of agonists was observed to increase with rising temperature, a characteristic of entropy-driven reactions epa.govnih.gov.

Interactive Data Table: Thermodynamic Parameters of Adenosine A1 Receptor Agonist Binding

ParameterValue RangeDriving Force
ΔGθVariesSpontaneous
ΔHθ18.7 - 52.5 kJ/molEndothermic
ΔSθ203.9 - 355.5 J/K/molFavorable

Influence of Physiological Modulators on N 6-Cyclohexyladenosine-[2,8-3H] Binding

The binding of [3H]CHA to A1 adenosine receptors is allosterically regulated by various physiological modulators, including guanine (B1146940) nucleotides, divalent cations, and other ions.

Guanine Nucleotide Sensitivity and G-Protein Coupling Status

Guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP), are known to decrease the affinity of agonists for G-protein coupled receptors (GPCRs), including the A1 adenosine receptor. This effect is indicative of the receptor being coupled to its cognate G-protein. The binding of [3H]CHA is sensitive to guanine nucleotides, with studies showing an inhibition of binding in their presence pnas.orgnih.gov. This sensitivity confirms that [3H]CHA preferentially binds to the high-affinity, G-protein-coupled state of the A1 receptor.

Effects of Divalent Cations (e.g., Zn2+, Cd2+) and Other Ions

Divalent cations can significantly modulate the binding of [3H]CHA. Zinc (Zn2+) and copper (Cu2+) have been identified as potent inhibitors of [3H]CHA binding. The concentration of zinc required for 50% inhibition (IC50) is 150 µM, while for copper, the IC50 is 30 µM.

Further investigations into the mechanisms of inhibition by zinc and cadmium (Cd2+) have revealed distinct actions. Pretreatment with Zn2+ leads to a reduction in the maximum number of binding sites (Bmax) without altering the affinity of the agonist or antagonist. This suggests that Zn2+ forms coordination bonds with histidine residues crucial for ligand binding. In contrast, pretreatment with Cd2+ reduces the affinity of the agonist without affecting the Bmax. This effect is reversible with the reducing agent dithiothreitol, indicating that Cd2+ likely interacts with sulfhydryl groups of cysteine residues within the receptor.

Interactive Data Table: Effect of Divalent Cations on [3H]CHA Binding

CationEffect on BindingIC50Proposed Mechanism of Action
Zinc (Zn2+)Inhibition150 µMReduces Bmax, interacts with histidine residues
Copper (Cu2+)Inhibition30 µMNot specified
Cadmium (Cd2+)InhibitionNot specifiedReduces agonist affinity, interacts with cysteine residues

Impact of Chemical Modifying Reagents on Receptor Binding Sites

The integrity of specific amino acid residues within the A1 adenosine receptor is essential for [3H]CHA binding. The use of chemical modifying reagents has provided insights into the molecular determinants of the binding site.

The binding of [3H]CHA is inhibited by sulfhydryl reducing and alkylating agents, indicating that the binding site is a sulfhydryl-dependent protein. This suggests the importance of cysteine residues in maintaining the conformational state required for high-affinity agonist binding.

Furthermore, diethylpyrocarbonate, a reagent that specifically modifies histidine residues, mimics the inhibitory effect of zinc ions. This observation provides further evidence for the involvement of histidine residues in the coordination of zinc and in the binding of [3H]CHA to the A1 adenosine receptor.

Molecular and Cellular Mechanisms of Adenosine A1 Receptor Activation by N 6 Cyclohexyladenosine 2,8 3h

Agonist Action and Receptor Occupancy

[3H]CHA exhibits high-affinity binding to adenosine (B11128) A1 receptors, a characteristic that allows it to effectively initiate a cellular response. rndsystems.comtocris.com This binding is a saturable process, meaning there is a finite number of receptors on the cell membrane that can be occupied. jneurosci.orgnih.gov Studies using [3H]CHA in brain membranes have demonstrated its utility in labeling and quantifying A1 receptors. pnas.orgnih.gov

The binding affinity of CHA for the A1 receptor is significantly higher than for the A2 receptor, underscoring its selectivity. physiology.org This selectivity is crucial for its specific physiological effects. The interaction between [3H]CHA and the A1 receptor is also sensitive to the presence of guanine (B1146940) nucleotides, which is a hallmark of G protein-coupled receptors (GPCRs). nih.gov Guanine nucleotides decrease the binding of [3H]CHA, suggesting a shift in the receptor to a lower affinity state. nih.gov

Several research findings have quantified the binding characteristics of CHA and its derivatives to adenosine A1 receptors across different tissues and species.

CompoundTissue/Cell TypeBinding Affinity (Kd or Ki)Reference
N6-Cyclohexyladenosine (CHA)Bovine brain membranes0.7 nM (Kd) rndsystems.comtocris.com
N6-Cyclohexyladenosine (CHA)Guinea pig brain membranes6 nM (Kd) rndsystems.comtocris.com
[3H]N6-Cyclohexyladenosine ([3H]CHA)Rat brain synaptosomal membranes0.7 nM (Kd, high affinity); 2.4 nM (Kd, low affinity) nih.gov
N6-Cyclopentyladenosine (CPA)Rat fat cell adenylate cyclase2200 nM (IC50)
2-Chloro-N6-cyclopentyladenosine (CCPA)Rat fat cell adenylate cyclase3500 nM (IC50)

Signal Transduction Pathways Coupled to A1 Receptors

Activation of the adenosine A1 receptor by agonists like [3H]CHA triggers a cascade of intracellular signaling events, primarily mediated by inhibitory G proteins (Gi). nih.gov These pathways are fundamental to the physiological effects of A1 receptor stimulation.

Inhibition of Adenylyl Cyclase Activity

A primary and well-established consequence of A1 receptor activation is the inhibition of adenylyl cyclase activity. d-nb.infonih.gov This enzyme is responsible for the synthesis of cyclic AMP (cAMP), a ubiquitous second messenger. By inhibiting adenylyl cyclase, A1 receptor agonists like CHA effectively reduce the intracellular production of cAMP. nih.gov This inhibitory action is dependent on the presence of GTP, further confirming the involvement of G proteins. uchicago.edu Studies have shown that CHA can dose-dependently decrease adenylyl cyclase activity in various cell types, including fat cells and brain tissue. d-nb.infonih.gov

Modulation of Intracellular Cyclic AMP Levels

The inhibition of adenylyl cyclase directly leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This reduction in cAMP modulates the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream target proteins. nih.gov The ability of CHA to lower intracellular cAMP is a key mechanism through which it exerts its physiological effects, such as the regulation of neurotransmitter release and cardiac function. nih.gov For instance, the depressor and bradycardiac effects of CHA in the spinal cord are mediated by this reduction in cAMP. nih.gov

Coupling to Ion Channels (e.g., K+ channels)

Beyond the regulation of adenylyl cyclase, adenosine A1 receptors also couple to various ion channels, most notably potassium (K+) channels. nih.gov Activation of A1 receptors by CHA can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. universiteitleiden.nl This increases the efflux of K+ ions from the cell, leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, resulting in an inhibitory effect on neuronal activity.

Receptor Regulation and Desensitization Mechanisms

Prolonged or repeated exposure of the adenosine A1 receptor to an agonist like CHA can lead to regulatory processes that diminish the receptor's responsiveness, a phenomenon known as desensitization.

Ligand-Induced Internalization and Downregulation

Upon persistent agonist stimulation, adenosine A1 receptors can undergo internalization, a process where the receptors are removed from the cell surface and sequestered into intracellular compartments. universiteitleiden.nl This process reduces the number of receptors available for further stimulation, contributing to desensitization. While A1 receptors internalize relatively slowly compared to other adenosine receptor subtypes, this process is a key mechanism for long-term regulation. universiteitleiden.nl Studies have shown that prolonged exposure to A1 receptor agonists can lead to a decrease in the number of [3H]CHA binding sites on the cell surface, indicative of receptor downregulation. universiteitleiden.nl Interestingly, some studies suggest that both agonists and antagonists can influence the internalization of A1 receptors. nih.gov

Role of G Protein-Coupled Receptor Kinases (GRKs) and Arrestins

The regulation of G protein-coupled receptors (GPCRs), such as the adenosine A1 receptor (A1R), is a critical cellular process that prevents overstimulation and manages signaling pathways. This regulation is primarily mediated by G protein-coupled receptor kinases (GRKs) and arrestins. universiteitleiden.nl Upon activation by an agonist like N6-Cyclohexyladenosine (CHA), the receptor undergoes a conformational change. biorxiv.org This change facilitates the phosphorylation of the receptor's intracellular domains by GRKs. universiteitleiden.nlbiorxiv.org This phosphorylation event increases the receptor's affinity for arrestin proteins. universiteitleiden.nl

The binding of arrestin to the phosphorylated receptor has two major consequences. First, it sterically hinders the coupling of the receptor to its associated G protein, effectively desensitizing the G protein-dependent signaling pathway. universiteitleiden.nl Second, it can initiate a separate wave of signaling through arrestin-dependent pathways and can also target the receptor for internalization into the cell via clathrin-coated pits. universiteitleiden.nlnih.gov

While this is the general paradigm for GPCRs, the adenosine A1 receptor exhibits some unique regulatory features. Studies have shown that A1Rs are not readily phosphorylated and internalize at a slow rate, with a half-life that can extend for several hours. universiteitleiden.nl The recruitment of GRKs to the receptor can be influenced by the specific ligand bound to it. For instance, different ligands can induce distinct patterns of GRK recruitment to the plasma membrane and endosomes. biorxiv.org Specifically, the recruitment of GRK2 and GRK3 to a GPCR is often dependent on the activation of G proteins and the subsequent release of Gβγ subunits. biorxiv.org However, some ligands can trigger G protein-independent recruitment of these kinases. biorxiv.org

Structural Determinants of Ligand Recognition and Receptor Selectivity

The ability of the adenosine A1 receptor to recognize specific ligands like N6-Cyclohexyladenosine and the basis for its selectivity over other adenosine receptor subtypes are determined by its three-dimensional structure and the specific amino acid residues within its binding pocket.

Site-Directed Mutagenesis and Chimeric Receptor Studies

Site-directed mutagenesis and the creation of chimeric receptors have been invaluable tools in mapping the ligand-binding domains of the adenosine A1 receptor. By systematically replacing specific amino acids, researchers can assess their importance for ligand affinity and receptor activation.

Studies on chimeric human A1 and rat A2a adenosine receptors have been conducted to identify the regions of the human A1AR involved in ligand binding. researchgate.net For example, mutation of a threonine residue at position 277 in the seventh transmembrane domain of the human A1 receptor to serine resulted in modest but significant increases in the Ki values for certain ligands, indicating its role in ligand recognition. researchgate.net In contrast, mutating this threonine to alanine (B10760859) had no significant effect on the binding affinity of the A1 selective antagonist 8-cyclopentyl-1,3-dipropylxanthine. researchgate.net

Further studies have highlighted the importance of the second extracellular loop in determining ligand recognition. acs.org Chimeric receptors, where segments of one receptor subtype are swapped with another, have demonstrated that specific domains are crucial for high-affinity agonist and antagonist binding. For instance, replacing a portion of the A3 adenosine receptor with the corresponding segment from the A1 receptor, particularly in combination with transmembrane domains 6 and 7, led to a dramatic increase in affinity for an antagonist and over a 100-fold increase in agonist affinity. researchgate.net

Study Type Receptor Modification Key Finding Reference
Site-Directed MutagenesisMutation of Threonine-277 to Serine in human A1ARModest increase in Ki values for certain ligands. researchgate.net
Site-Directed MutagenesisMutation of Threonine-277 to Alanine in human A1ARNo significant change in antagonist binding affinity. researchgate.net
Chimeric ReceptorA1/A3AR chimera (TM6, TM7, and part of ECL2)50,000-fold increase in antagonist Kd and >100-fold increase in agonist affinity. researchgate.net

Structure-Activity Relationship (SAR) Insights from N6-Cyclohexyladenosine Derivatives

Structure-activity relationship (SAR) studies on N6-cyclohexyladenosine derivatives have provided a wealth of information about the chemical features required for potent and selective A1 receptor agonism. These studies involve synthesizing a series of related compounds and evaluating their binding affinities and functional activities.

A comprehensive screening of 145 N6-substituted adenosines revealed that the A1 receptor exhibits greater stereoselectivity and bulk tolerance in the N6 region compared to the A2A receptor. nih.gov This allows the A1 receptor to retain high affinity for N6-cycloalkyladenosines like CHA, which are less active at the coronary A2 receptor. nih.gov

The ribose moiety of adenosine and its derivatives is also critical for agonist activity. Removal of the 2'- and 3'-hydroxyl groups from N6-cyclohexyladenosine to create 2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA) completely abolishes its agonist activity, transforming it into a pure antagonist at both A1 and A2 receptors. d-nb.infonih.gov This indicates that these hydroxyl groups are essential for initiating the conformational change in the receptor required for activation. d-nb.infonih.gov Furthermore, while the A1 receptor shows marked stereoselectivity for the natural β-anomer of adenosine, the α-anomer of ddCHA displays a comparable affinity, suggesting the 2'- and 3'-hydroxyl groups are also key for distinguishing between these stereoisomers. nih.gov

The affinity of ligands for the A1 receptor is often determined by measuring the inhibition of binding of a radiolabeled ligand, such as [3H]N6-cyclohexyladenosine ([3H]CHA). nih.govnih.govscispace.com SAR studies have led to the development of highly potent and selective A1 receptor ligands. For example, modifications to the xanthine (B1682287) scaffold, a common structure for adenosine receptor antagonists, have produced compounds with picomolar affinity for the A1 receptor. nih.gov

Compound Modification from CHA Effect on A1 Receptor Ki or Kd Value Reference
N6-Cyclohexyladenosine (CHA)-High-affinity agonistKd = 0.7 nM (bovine brain) tocris.comrndsystems.com
2',3'-dideoxy-N6-cyclohexyladenosine (ddCHA)Removal of 2' and 3' hydroxyl groupsBecomes a pure antagonistKi = 4.8 µM (rat brain) d-nb.infonih.gov
α-anomer of ddCHAα-anomeric configurationComparable antagonist affinity to β-anomerKi = 13.9 µM nih.gov

Methodological Advancements and Applications in Receptor Research

Quantitative Autoradiography Using N⁶-Cyclohexyladenosine-[2,8-³H]

Quantitative autoradiography with [³H]CHA allows for the precise visualization and quantification of A₁ adenosine (B11128) receptors in various tissues. This technique involves incubating tissue sections with the radioligand and then exposing them to film or a sensitive detector to create an image of receptor distribution.

In Vitro and Ex Vivo Localization of A₁ Receptors in Tissues

In vitro autoradiography using [³H]CHA on slide-mounted tissue sections has been instrumental in mapping the anatomical distribution of A₁ receptors. nih.govnih.gov Studies have demonstrated that the binding of [³H]CHA to these sections is saturable, has high affinity, and displays the expected pharmacological characteristics of A₁ receptors. nih.govjneurosci.org This method has been used to localize A₁ receptors in the brains of various species, including rats and humans. nih.govjneurosci.org The resulting autoradiograms reveal a heterogeneous distribution of these receptors, with particularly high concentrations in areas like the hippocampus, striatum, neocortex, and certain thalamic nuclei. nih.gov

Ex vivo autoradiography complements in vitro studies by providing a snapshot of receptor occupancy in a more physiologically relevant context. In this approach, [³H]CHA is administered to a live animal, which is later euthanized, and its brain is sectioned and imaged. The distribution of the radioligand in these ex vivo autoradiograms has been shown to be similar to that observed in in vitro studies, confirming the specific binding to A₁ receptors. researchgate.net For instance, studies in rats have shown high uptake of the A₁ receptor antagonist [³H]DPCPX in the cerebellum and hippocampus, consistent with the known distribution of A₁ receptors determined by in vitro methods with agonists like [³H]CHA. researchgate.net

High-Resolution Mapping in Central Nervous System Regions (e.g., Brain, Retina)

The use of [³H]CHA in autoradiography has enabled high-resolution mapping of A₁ receptors within specific regions of the central nervous system (CNS). In the rat brain, the highest densities of A₁ receptors have been identified in the molecular layer of the cerebellum, the molecular and polymorphic layers of the hippocampus and dentate gyrus, the medial geniculate body, certain thalamic nuclei, and the lateral septum. nih.govjneurosci.org High densities are also observed in specific layers of the cerebral cortex, the piriform cortex, the caudate-putamen, and the nucleus accumbens. jneurosci.org Conversely, white matter areas and regions like the hypothalamus show negligible receptor concentrations. jneurosci.org

This detailed mapping has provided crucial insights into the potential sites of action for adenosine in the CNS. jneurosci.org For example, the high concentration of A₁ receptors in the hippocampus aligns with the known role of adenosine in modulating synaptic transmission and neuronal activity in this brain region, which is critical for learning and memory. nih.gov

Analysis of Receptor Density and Distribution in Specific Cell Types

Quantitative autoradiography with [³H]CHA allows for the analysis of A₁ receptor density and its distribution on specific cell types. By correlating the autoradiographic signal with the underlying cellular architecture, researchers can infer the localization of receptors on different neuronal populations. For instance, in the rat hippocampus, a differential distribution of A₁ receptors has been observed in the apical dendritic region of CA1 neurons, with varying densities in the stratum radiatum and stratum lacunosum/moleculare. nih.gov

Studies combining autoradiography with other techniques have provided further evidence for the localization of A₁ receptors on specific neurons. For example, research suggests that muscarinic receptors in the CA1 subfield of the hippocampus are located on the CA1 pyramidal cells, and A₁ receptors are also prominently found in this region. nih.gov The ability to quantify receptor density with [³H]CHA provides a powerful tool to study changes in receptor expression in various physiological and pathological conditions. nih.gov

Development and Validation of Radioligand Binding Assays

Radioligand binding assays are a cornerstone of pharmacology, used to determine the affinity and selectivity of drugs for their target receptors. [³H]CHA has been a valuable tool in the development and validation of these assays for adenosine A₁ receptors.

Optimization of Assay Conditions for High-Throughput Screening

While not the primary focus of the provided sources, the principles of radioligand binding assays using [³H]CHA can be adapted for high-throughput screening (HTS). HTS allows for the rapid testing of large numbers of compounds. nih.gov The development of fluorescence-based binding assays, for instance, has enabled the screening of compound libraries against adenosine receptors in living cells. nih.govnih.gov These assays often rely on the displacement of a fluorescent ligand by test compounds. nih.gov The fundamental parameters of binding affinity (Kd) and maximum binding capacity (Bmax) determined using traditional radioligand binding assays with probes like [³H]CHA are crucial for optimizing the conditions of these higher-throughput methods. perceptive.com

Table 1: Comparison of Binding Affinity (Kᵢ) of Adenosine Receptor Ligands

Utility in Characterizing Novel Adenosine Receptor Ligands

A primary application of [³H]CHA binding assays is the characterization of novel adenosine receptor ligands. dntb.gov.ua By competing with [³H]CHA for binding to A₁ receptors, the affinity (Kᵢ value) of a new, unlabeled compound can be determined. This is a critical step in drug discovery and development.

For example, competition binding studies using [³H]CHA have been employed to confirm the A₁ receptor selectivity of new compounds. researchgate.net The rank order of potency of a series of known adenosine receptor ligands in competing for [³H]CHA binding should align with their established A₁ receptor affinities. This validates the assay and provides a benchmark for evaluating new chemical entities. unife.itnih.gov Such assays have been used to characterize a wide range of novel agonists and antagonists, helping to define their receptor subtype selectivity and potential therapeutic utility. nih.govresearchgate.netnih.gov

Table 2: Compound Names

Application in Isolated Cell and Organ System Studies

The radiolabeled compound N6-Cyclohexyladenosine-[2,8-3H] ([3H]CHA) is a critical tool for investigating adenosine receptor characteristics and function at the cellular and organ level. Its high affinity and selectivity for the A1 adenosine receptor subtype allow for precise probing of receptor binding, density, and downstream signaling pathways in various biological systems.

In Vitro Cellular Models (e.g., Hepatoma Cells, Fibroblasts, Glomerular Cells)

In vitro models provide a controlled environment to dissect the specific interactions between [3H]CHA and its target receptors on isolated cells.

Hepatoma Cells

Studies utilizing the human hepatocellular carcinoma (Hep G2) cell line have been instrumental in characterizing adenosine A1 receptors in liver cells. A1-receptor binding assays using N6-[3H]cyclohexyladenosine identified a single class of high-affinity adenosine receptor binding sites on Hep G2 cell membranes. cdnsciencepub.comnih.gov These experiments determined a dissociation constant (Kd) of 71.4 nM and a maximal binding capacity (Bmax) of 1,530 fmol/mg of protein. cdnsciencepub.com The findings indicate that these hepatoma cells possess a significant density of high-affinity A1 receptors. cdnsciencepub.com Functionally, the activation of these receptors is linked to a decrease in cyclic AMP (cAMP) accumulation. cdnsciencepub.com

Fibroblasts

Research on human fibroblast cell lines has demonstrated the utility of N6-Cyclohexyladenosine (CHA) in probing adenosine receptor function. In a comprehensive study using the VA13 human fibroblast line, which responds to adenosine agonists with a significant increase in intracellular cAMP, CHA was classified as a high-efficacy partial agonist. The receptor in these fibroblasts showed a tolerance for bulky substituents at the N6-position of the adenosine molecule.

In studies on more specialized, fibroblast-like cells, such as bovine trabecular meshwork cells, the A1 agonist CHA was shown to activate the ERK1/2 signaling pathway with a half-maximal effective concentration (EC50) of 5.7 nM. arvojournals.org

Glomerular Cells

The effects of N6-Cyclohexyladenosine have been examined in cultured rat glomerular mesangial cells to understand adenosine's role in renal function. In a rat glomerular mesangial cell line (28A), CHA was observed to inhibit basal and vasopressin-stimulated cAMP accumulation. oup.com Furthermore, it stimulated phosphoinositide (PI) turnover, a key step in intracellular signaling, leading to an increase in cytosolic free calcium. oup.com Both CHA and the non-selective agonist NECA increased the formation of [3H]inositol phosphate (B84403) with an approximate half-maximal effective concentration of 0.1 µM. oup.com This effect was blocked by a selective A1-receptor antagonist, confirming that the response is mediated through A1 receptors. oup.com

Interactive Data Table: In Vitro Research Findings for N6-Cyclohexyladenosine

Cell Model Radioligand/Agonist Key Parameter Value Research Finding Citation
Hepatoma Cells (Hep G2) N6-[3H]cyclohexyladenosine Dissociation Constant (Kd) 71.4 nM Characterizes a single high-affinity A1 binding site. cdnsciencepub.com
Hepatoma Cells (Hep G2) N6-[3H]cyclohexyladenosine Binding Capacity (Bmax) 1,530 fmol/mg protein Indicates a high density of A1 receptors on the cell membrane. cdnsciencepub.com
Fibroblast-like Cells (Bovine Trabecular Meshwork) N6-Cyclohexyladenosine (CHA) Half-Maximal Effective Concentration (EC50) 5.7 nM Measures potency for activating the ERK1/2 signaling pathway. arvojournals.org
Glomerular Cells (Rat 28A) N6-Cyclohexyladenosine (CHA) Half-Maximal Effective Concentration (EC50) ~0.1 µM Measures potency for increasing [3H]inositol phosphate formation. oup.com

Ex Vivo Organ Perfusion Models (e.g., Perfused Rat Heart)

Ex vivo organ perfusion allows for the study of [3H]CHA's effects in an intact organ system, bridging the gap between isolated cell studies and in vivo experiments.

Perfused Rat Heart

The Langendorff-perfused working rat heart model has been used to assess the direct cardiovascular effects of N6-Cyclohexyladenosine. In this ex vivo system, CHA demonstrates potent functional activity consistent with A1 adenosine receptor activation. mdpi.com It produces a negative chronotropic effect, observed as a decrease in heart rate. mdpi.com Simultaneously, it has a positive effect on coronary circulation, causing an increase in coronary flow. mdpi.com These effects highlight the dual roles of A1 receptor activation in modulating both cardiac rhythm and myocardial blood supply.

Interactive Data Table: Ex Vivo Research Findings for N6-Cyclohexyladenosine

Organ Model Agonist Parameter Value (EC25) Research Finding Citation
Perfused Rat Heart N6-Cyclohexyladenosine Heart Rate Decrease 5 nM Demonstrates a negative chronotropic effect. mdpi.com
Perfused Rat Heart N6-Cyclohexyladenosine Coronary Flow Increase 860 nM Shows a positive effect on myocardial perfusion. mdpi.com

Mechanistic Studies of N 6 Cyclohexyladenosine 2,8 3h in Biological Systems and Disease Models Focus on Underlying Mechanisms

Cardiovascular System Research

The activation of A1 adenosine (B11128) receptors by N 6-Cyclohexyladenosine has profound effects on the cardiovascular system, influencing cardiac function and offering protective benefits against ischemic injury.

Mechanistic Effects on Cardiac Function (e.g., Heart Rate, Coronary Flow)

N 6-Cyclohexyladenosine, through its selective agonism at A1 adenosine receptors, exerts significant control over cardiac function. The A1 adenosine receptor is predominantly expressed in the sinoatrial and atrioventricular nodes. frontiersin.org Its activation by CHA leads to a direct negative chronotropic effect, manifesting as a reduction in heart rate. mdpi.com Mechanistically, this is attributed to the receptor's coupling to Gαi proteins, which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. nih.gov This reduction in cAMP attenuates the "funny" current (If) in sinoatrial node cells, slowing their depolarization rate. frontiersin.org Furthermore, activation of A1 receptors can also activate potassium channels, leading to hyperpolarization of the cell membrane and further contributing to the decreased heart rate. frontiersin.org

In rats, intrathecal administration of CHA produced a dose-dependent decrease in both blood pressure and heart rate. nih.gov The attenuation of these effects by a cAMP analogue, 8-bromo-cAMP, provides further evidence for the involvement of the cAMP signaling pathway in the central cardiovascular regulation mediated by A1 adenosine receptors. nih.govahajournals.org

The regulation of coronary blood flow is a more complex process involving multiple adenosine receptor subtypes. While A2A adenosine receptors are the primary mediators of coronary vasodilation, A1 receptors, when activated by CHA, can induce vasoconstriction. nih.govfrontiersin.org This effect is particularly relevant in the context of balancing myocardial oxygen supply and demand. The opposing actions of A1 and A2A receptors on coronary vascular tone highlight the intricate control adenosine exerts over coronary hemodynamics. nih.gov

Interactive Table: Effect of N 6-Cyclohexyladenosine on Cardiovascular Parameters

ParameterEffect of N 6-CyclohexyladenosinePrimary MechanismKey Mediators
Heart RateDecreaseActivation of A1 adenosine receptors in the sinoatrial nodeInhibition of adenylyl cyclase, decreased cAMP, modulation of ion channels
Blood PressureDecreaseCentral and peripheral A1 adenosine receptor activationInhibition of sympathetic outflow, peripheral vasodilation
Coronary FlowVasoconstriction (A1) vs. Vasodilation (A2A)A1 receptor-mediated vasoconstrictionGαi-protein coupling, modulation of vascular smooth muscle tone

Myocardial Protection in Ischemia-Reperfusion Injury Models

Pharmacological preconditioning with N 6-Cyclohexyladenosine has been shown to confer significant cardioprotection in models of myocardial ischemia-reperfusion (I/R) injury. frontiersin.orgfrontiersin.orgtocris.com I/R injury is a complex phenomenon characterized by oxidative stress, inflammation, and apoptosis, leading to further tissue damage upon the restoration of blood flow to an ischemic area. revespcardiol.orgescardio.orgfrontiersin.orgesmed.org

The protective mechanisms of CHA are multifactorial and involve the activation of several pro-survival signaling pathways. Pretreatment with CHA has been demonstrated to significantly increase the phosphorylation and activation of Akt (also known as protein kinase B), a key node in the Reperfusion Injury Salvage Kinase (RISK) pathway. nih.govsemanticscholar.org The activation of the PI3K/Akt pathway is crucial for inhibiting apoptosis and promoting cell survival. nih.gov

Furthermore, the cardioprotective effects of CHA are linked to the activation of protein kinase C (PKC) and the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.gov Activation of PKC and mitoKATP channels is a critical step in ischemic preconditioning, leading to the preservation of mitochondrial function and reduction of cell death. nih.gov Studies have also shown that CHA administration increases the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to enhanced production of nitric oxide (NO), which has its own cardioprotective effects. nih.govsemanticscholar.org

The degree of A1 adenosine receptor activation within the initial minutes of reperfusion is a critical determinant of the extent of cardioprotection. frontiersin.orgfrontiersin.org By attenuating the inflammatory response and inhibiting apoptotic pathways, CHA helps to preserve myocardial tissue and improve functional recovery following an ischemic insult. nih.govnih.gov

Renal System Physiology

In the kidney, N 6-Cyclohexyladenosine has been a valuable tool for dissecting the role of A1 adenosine receptors in regulating glomerular function and tubular transport.

Regulation of Glomerular Function and Cyclic AMP Production

Activation of A1 adenosine receptors by CHA in the renal vasculature leads to a pronounced vasoconstriction of the afferent arteriole. cas.czphysiology.orgphysiology.orgresearchgate.net This vasoconstriction reduces the glomerular filtration rate (GFR) and renal blood flow. ahajournals.orgphysiology.org This mechanism is a key component of the tubuloglomerular feedback (TGF) system, a crucial intrarenal mechanism that stabilizes GFR and sodium delivery to the distal nephron. ahajournals.orgresearchgate.net When distal sodium chloride delivery increases, adenosine is released from the macula densa cells, which then acts on A1 receptors on the adjacent afferent arteriole to cause vasoconstriction, thereby reducing GFR and restoring distal delivery to normal levels. ahajournals.org

The signaling cascade initiated by CHA in afferent arterioles involves the activation of a pertussis toxin-sensitive G-protein, indicating the involvement of a Gi/o protein. physiology.org This leads to the stimulation of phospholipase C and a subsequent increase in intracellular calcium concentration. nih.gov The rise in intracellular calcium is a result of both release from intracellular stores and influx through voltage-dependent calcium channels, ultimately triggering smooth muscle contraction and vasoconstriction. physiology.orgnih.gov

In contrast to its effects on intracellular calcium, A1 receptor activation by CHA in renal tubular cells leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) production. ahajournals.orgphysiology.org This reduction in cAMP can modulate the activity of various ion transporters and channels, thereby influencing tubular reabsorption of solutes and water. The dual action of CHA on intracellular calcium and cAMP highlights the complex and cell-type-specific signaling of A1 adenosine receptors in the kidney. physiology.org

Endocrine and Metabolic Research

The influence of N 6-Cyclohexyladenosine extends to endocrine and metabolic regulation, with notable effects on the production of the hormone erythropoietin.

Modulation of Erythropoietin Production in Hepatocellular Models

Studies utilizing human hepatocellular carcinoma cell lines, such as Hep 3B and Hep G2, have demonstrated that N 6-Cyclohexyladenosine can significantly modulate the production of erythropoietin (Epo). physiology.orgnih.govresearchgate.netphysiology.org Epo is the primary hormone regulating red blood cell production.

In these models, CHA has been shown to increase Epo secretion, particularly under hypoxic conditions. physiology.orgnih.gov This stimulatory effect is mechanistically linked to the activation of adenosine receptors coupled to the adenylyl cyclase signaling pathway. physiology.orgnih.gov The administration of CHA leads to a significant increase in intracellular cyclic AMP (cAMP) levels. physiology.orgnih.gov The direct role of cAMP in this process is supported by the finding that dibutyryl cAMP, a cell-permeable cAMP analog, also stimulates Epo secretion. physiology.orgnih.gov

Furthermore, the stimulatory effects of CHA on both Epo secretion and cAMP accumulation can be inhibited by the adenosine receptor antagonist 8-phenyltheophylline, confirming the receptor-mediated nature of this response. physiology.orgnih.gov These findings suggest that adenosine, acting through its receptors and the subsequent generation of cAMP, plays a regulatory role in erythropoietin production in hepatic cells.

Interactive Table: Mechanistic Effects of N 6-Cyclohexyladenosine on Erythropoietin Production in Hep 3B Cells

ConditionTreatmentEffect on Epo SecretionEffect on cAMP Levels
Hypoxia (1% O2)ControlBaselineBaseline
Hypoxia (1% O2)N 6-Cyclohexyladenosine (10-5 M)Significant IncreaseSignificant Increase
Hypoxia (1% O2)N 6-Cyclohexyladenosine (5 x 10-5 M)Significant IncreaseSignificant Increase
Hypoxia (1% O2)Dibutyryl cAMP (10-5 M)Significant IncreaseNot Applicable
Hypoxia (1% O2)Dibutyryl cAMP (10-4 M)Significant IncreaseNot Applicable
Hypoxia (1% O2)CHA + 8-phenyltheophyllineInhibition of CHA's stimulatory effectInhibition of CHA's stimulatory effect

Involvement in Thermoregulation and Hypothermia Induction

N6-Cyclohexyladenosine (CHA), a potent agonist of the A1 adenosine receptor (A1AR), plays a significant role in modulating body temperature, primarily through its action on the central nervous system. nih.govnih.gov The activation of A1ARs is a key mechanism for inducing a state of reduced body temperature, or hypothermia. nih.gov This process is particularly relevant in the context of therapeutic hypothermia, a medical intervention aimed at protecting tissues from damage, for instance, after cardiac arrest. nih.govnih.gov

The primary mechanism by which CHA induces hypothermia is through the inhibition of thermogenesis, the body's process of heat production. nih.govnih.gov This is achieved by suppressing the cold defense response, most notably shivering. nih.gov Studies in rats have demonstrated that central A1AR activation is crucial for this effect. nih.gov By targeting these receptors in the brain, CHA can effectively lower the core body temperature. nih.govresearchgate.net

Research has shown that the hypothermic effect of CHA is mediated specifically through A1 receptors. In experiments with mice, the hypothermia induced by CHA was significantly reduced in animals with a partial deficiency of A1 receptors and completely eliminated in those with a total lack of these receptors. pnas.org This highlights the indispensable role of A1AR in the thermoregulatory effects of CHA.

Furthermore, the thermoregulatory response to CHA can be influenced by environmental temperature. For instance, administration of CHA to rats at a reduced ambient temperature of 16°C was effective in lowering their body temperature. researchgate.net In rabbits, while CHA was found to inhibit metabolic heat production and slow the respiratory rate, it did not produce hypothermia on its own at an ambient temperature of 20°C, suggesting species-specific differences or the influence of other factors. nih.gov Both CHA and another adenosine analogue produced vasoconstriction of the ear skin vessels in these animals. nih.gov

The mechanism underlying the seasonal sensitivity to CHA is also an area of active investigation. mdpi.com In hibernating animals like the Arctic ground squirrel, the activation of A1AR is necessary for entering torpor, a state of profound hypothermia and metabolic depression. mdpi.com There is evidence to suggest that the brain's sensitivity to CHA is enhanced during the winter season, possibly due to changes in the adenosinergic system within thermoregulatory nuclei in the hypothalamus. mdpi.com

Immunological Research

The innate immune system is the first line of defense against pathogens and involves a variety of cells, including leukocytes such as macrophages, neutrophils, and dendritic cells. nih.govopentextbc.ca These cells recognize conserved molecular patterns on microbes and initiate an inflammatory response to control the infection. nih.govunits.it

N6-Cyclohexyladenosine has been shown to modulate the innate immune functions of vertebrate leukocytes. In studies on the gilthead seabream, a species of fish, CHA demonstrated the ability to down-regulate certain innate immune responses. nih.gov Specifically, at higher concentrations, CHA caused a significant decrease in the respiratory burst activity of head-kidney leukocytes. nih.gov The respiratory burst is a critical antimicrobial mechanism where leukocytes produce reactive oxygen species to kill pathogens.

Additionally, CHA was found to rapidly depress the phagocytic activity of these leukocytes. nih.gov Phagocytosis is the process by which immune cells engulf and digest foreign particles, including bacteria and cellular debris. opentextbc.ca The observed reduction in both respiratory burst and phagocytosis suggests that CHA can exert an immunosuppressive effect on key functions of innate immune cells in this vertebrate model. nih.gov These findings indicate that, similar to mammals, the immune cells of teleost fish possess receptors for purine (B94841) nucleotides that can be modulated by compounds like CHA. nih.gov

In contrast, adenosine itself did not significantly affect the viability or the innate immune parameters of the seabream leukocytes under the same experimental conditions. nih.gov This highlights the specific immunomodulatory properties of N6-Cyclohexyladenosine.

Future Directions and Advanced Research Perspectives

Integration with Advanced Imaging Techniques (e.g., PET Ligand Development)

The development of novel positron emission tomography (PET) ligands is a crucial step forward in visualizing and quantifying A1 adenosine (B11128) receptors in living organisms. While N6-Cyclohexyladenosine-[2,8-3H] is invaluable for in vitro and autoradiographic studies, its properties are not suitable for in vivo PET imaging. The quest for suitable PET tracers for A1AR has been ongoing, with various radiolabeled antagonists being developed and tested. rug.nl These efforts aim to create ligands with high specificity and favorable kinetics to allow for the accurate measurement of receptor density and occupancy in the brain and other tissues. rug.nl

The successful development of an A1AR PET ligand would have profound implications. It could be used for diagnostic purposes, potentially identifying changes in receptor expression associated with various pathological conditions. nih.gov Furthermore, such a tool would be instrumental in drug development, allowing researchers to assess whether a therapeutic agent is effectively reaching and binding to its target in preclinical and clinical studies. nih.govacs.org For instance, PET imaging could be employed to study the involvement of A1 receptors in sleep regulation by observing changes in receptor expression after sleep deprivation. rug.nl

High-Resolution Structural Biology of A1 Receptor-Ligand Complexes

Recent breakthroughs in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided unprecedented insights into the architecture of G protein-coupled receptors (GPCRs) like the A1 adenosine receptor. pnas.orgnih.gov High-resolution structures of the A1AR in complex with various ligands, including agonists and antagonists, are becoming increasingly available. bohrium.comresearchgate.net These structural blueprints are fundamental for understanding the molecular basis of ligand recognition, subtype selectivity, and receptor activation. bohrium.comresearchgate.net

By analyzing the precise interactions between ligands like N6-Cyclohexyladenosine and the A1AR binding pocket, researchers can design more potent and selective drugs. nih.gov Comparing the structures of the A1AR with other adenosine receptor subtypes, such as the A2A receptor, reveals key differences that can be exploited to achieve subtype selectivity, a crucial factor in minimizing off-target effects. bohrium.com These detailed structural views pave the way for structure-based drug design, moving beyond traditional screening methods to a more rational and targeted approach. nih.gov

Elucidation of Allosteric Modulatory Sites

Allosteric modulation represents a sophisticated strategy for fine-tuning receptor function. Unlike orthosteric ligands that bind to the primary agonist site, allosteric modulators bind to a distinct site on the receptor, influencing the affinity and/or efficacy of the endogenous ligand, adenosine. frontiersin.org This approach offers several advantages, including the potential for greater subtype selectivity and a more nuanced regulation of receptor activity, avoiding the over-stimulation or complete inhibition often associated with orthosteric drugs. pnas.orgfrontiersin.org

Research has identified that the A1AR possesses allosteric sites that can be targeted by small molecules. frontiersin.org The discovery and characterization of these sites, often located in lipid-facing pockets of the receptor, have been aided by structural biology and computational modeling. pnas.org Positive allosteric modulators (PAMs) that enhance the effect of adenosine have shown therapeutic promise in preclinical models for conditions like neuropathic pain, without the significant side effects often seen with A1AR agonists. pnas.org The continued exploration of A1AR allostery holds the potential to deliver novel therapeutics with improved safety and efficacy profiles. nih.govnih.gov

Systems Biology Approaches to Adenosine Signaling Networks

The biological effects of adenosine are not mediated by the A1 receptor in isolation but are part of a complex and interconnected signaling network. researchgate.netplos.org A systems biology approach, which considers the interactions between multiple components of a biological system, is essential for a comprehensive understanding of adenosine's role in health and disease. researchgate.netoup.com This involves studying the interplay between the four adenosine receptor subtypes (A1, A2A, A2B, and A3), their downstream signaling pathways, and their integration with other signaling networks within the cell and the organism. plos.orgoup.com

Computational modeling and network theory are powerful tools for dissecting these complex interactions. elifesciences.org By simulating the dynamics of adenosine signaling networks, researchers can gain insights into how the system responds to various stimuli and perturbations. researchgate.netelifesciences.org This holistic perspective is crucial for understanding the multifaceted roles of adenosine in physiological processes and for predicting the systemic effects of drugs that target adenosine receptors. plos.org For example, in the context of cancer immunotherapy, understanding the adenosine pathway within the tumor microenvironment is critical for developing effective treatments. frontiersin.org

Development of Genetically Modified Models for A1 Receptor Research

Genetically modified animal models, such as knockout and transgenic mice, have been instrumental in elucidating the physiological functions of the A1 adenosine receptor. nih.gov Mice lacking the A1AR (knockout models) have been used to study the receptor's role in various processes, including ischemic tolerance in the heart and seizure susceptibility. ahajournals.orgahajournals.org These studies have demonstrated that the absence of the A1AR can limit the heart's ability to withstand ischemic injury. ahajournals.orgahajournals.org

Conversely, transgenic mice that overexpress the A1AR have provided complementary insights. pnas.org For example, cardiac-specific overexpression of the A1AR has been shown to enhance the heart's resistance to ischemia. pnas.org More recently, novel humanized mouse models are being developed to better translate research findings to humans. nih.gov These sophisticated genetic models, in conjunction with pharmacological tools like N6-Cyclohexyladenosine-[2,8-3H], will continue to be invaluable for dissecting the in vivo roles of the A1AR and for evaluating the therapeutic potential of new A1AR-targeting drugs. nih.gov

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing and characterizing N⁶-Cyclohexyladenosine-[2,8-³H] to ensure isotopic purity and structural integrity?

  • Methodological Answer : Synthesis typically involves tritiation of the parent compound via catalytic hydrogenation or enzymatic incorporation of ³H at the [2,8] positions. Isotopic purity (>95%) is verified using HPLC coupled with radiometric detection to separate non-tritiated impurities. Structural confirmation requires NMR spectroscopy (e.g., ¹H/¹³C-NMR) to validate the cyclohexyladenosine backbone and mass spectrometry (LC-MS) to confirm molecular weight (C₁₆H₂₄N₅O₄·³H) .

Q. How should N⁶-Cyclohexyladenosine-[2,8-³H] be stored to maintain stability, and what are critical handling protocols?

  • Methodological Answer : Store in ethanol/water solutions (e.g., 1:1 v/v) at −20°C to minimize radiolytic degradation. Avoid repeated freeze-thaw cycles. For experimental use, aliquot into smaller volumes and shield from light using amber vials. Confirm activity post-thaw via liquid scintillation counting (LSC) to ensure no loss of specific radioactivity (e.g., Ci/mmol) .

Q. What techniques are optimal for detecting N⁶-Cyclohexyladenosine-[2,8-³H] in biological matrices (e.g., tissue homogenates or plasma)?

  • Methodological Answer : Use solid-phase extraction (SPE) with C18 columns to isolate the compound from biological samples. Quantify radioactivity via LSC with quench correction. For localization studies (e.g., receptor binding), combine with autoradiography using cryosectioned tissues and phosphor imaging screens .

Advanced Research Questions

Q. How can researchers design experiments to study adenosine A₁ receptor binding kinetics using N⁶-Cyclohexyladenosine-[2,8-³H] while minimizing nonspecific binding?

  • Methodological Answer : Perform saturation binding assays with increasing concentrations of the radioligand in membrane preparations. Use competition assays with unlabeled A₁ antagonists (e.g., DPCPX) to determine Kd and Bmax. Subtract nonspecific binding (measured in the presence of 100x cold ligand) from total binding. Validate with Scatchard analysis to ensure linearity .

Q. What experimental strategies are effective for tracking N⁶-Cyclohexyladenosine-[2,8-³H] incorporation into adenine nucleotide (AdN) pools in metabolic studies?

  • Methodological Answer : Incubate the compound with isolated tissues (e.g., skeletal muscle) and extract nucleotides using perchloric acid precipitation . Separate AdN pools (ATP, ADP, AMP) via ion-exchange chromatography and quantify ³H activity in each fraction via LSC. Normalize to protein content (e.g., Lowry assay ) to account for tissue variability .

Q. How should researchers address contradictory results in adenosine receptor binding assays involving N⁶-Cyclohexyladenosine-[2,8-³H] (e.g., variable Kd values across studies)?

  • Methodological Answer : Replicate experiments under standardized conditions (pH 7.4, 25°C). Validate receptor density (Bmax) using Western blotting for A₁ receptors. Cross-check with orthogonal methods (e.g., fluorescent ligands). Analyze data using non-linear regression models (e.g., GraphPad Prism) to refine Kd calculations and identify outliers .

Q. What methods are recommended to assess the metabolic degradation of N⁶-Cyclohexyladenosine-[2,8-³H] in in vitro systems?

  • Methodological Answer : Incubate the compound with hepatic microsomes or serum and analyze metabolites via thin-layer chromatography (TLC) or HPLC with radiometric detection. Compare degradation rates to controls (e.g., boiled enzymes). Use stable isotope dilution (e.g., ¹⁵N-labeled adenosine) to distinguish enzymatic vs. non-enzymatic breakdown .

Q. How can researchers ensure specificity of N⁶-Cyclohexyladenosine-[2,8-³H] in complex biological systems with high adenosine deaminase (ADA) activity?

  • Methodological Answer : Pre-treat samples with ADA inhibitors (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine, EHNA) to block deamination. Confirm specificity via LC-MS/MS to detect intact N⁶-Cyclohexyladenosine and its deaminated product (inosine). Use genetic knockout models (e.g., ADA-deficient mice) for in vivo validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.